![molecular formula C18H13ClFN5O2 B2873010 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1286702-81-5](/img/structure/B2873010.png)
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and easy to operate .Molecular Structure Analysis
Molecular docking studies have been performed to investigate the binding modes of these compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Chemical Reactions Analysis
The reaction of o-amino benzamides and thiols in a one-pot intermolecular annulation reaction has been used to synthesize these compounds . The thiol substrate could promote the dehydroaromatization step .Scientific Research Applications
Anticancer Research
The core structure of this compound, which includes a 1,2,4-triazole moiety, has been associated with promising anticancer properties. Research indicates that derivatives of 1,2,4-triazole can exhibit cytotoxic activities against various cancer cell lines, including MCF-7, Hela, and A549 . The ability to form hydrogen bonds with different targets may enhance the pharmacokinetics and pharmacological properties, making it a valuable scaffold for developing new anticancer drugs .
Antimicrobial Activity
Compounds with the 1,2,4-triazolo[4,3-c]quinazolin scaffold have been explored for their antimicrobial potential. This is particularly relevant in the design of new agents to combat resistant strains of bacteria and other pathogens . The structural complexity and the presence of multiple reactive sites allow for interactions with various microbial enzymes, potentially leading to the development of novel antimicrobial agents.
Analgesic and Anti-inflammatory Applications
The analgesic and anti-inflammatory activities of 1,2,4-triazolo derivatives are well-documented. These compounds can serve as enzyme inhibitors, such as carbonic anhydrase inhibitors and cholinesterase inhibitors, which are often involved in pain perception and inflammatory responses . This makes them suitable candidates for the development of new pain relief and anti-inflammatory medications.
Antioxidant Properties
The 1,2,4-triazolo scaffold is also associated with antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and aging. Research into the antioxidant capacity of these compounds could lead to the development of protective agents against oxidative damage .
Antiviral Agents
The potential antiviral activity of 1,2,4-triazolo derivatives has been a subject of interest. These compounds have been tested against viruses like Herpes simplex, showing promise as antiviral agents . Their ability to interact with viral enzymes and proteins could make them key components in the fight against viral infections.
Enzyme Inhibition for Disease Treatment
Enzyme inhibitors play a significant role in treating various diseases by targeting specific metabolic pathways. The 1,2,4-triazolo derivatives have been identified as potential inhibitors for enzymes like alkaline phosphatase and aromatase . These enzymes are involved in a range of physiological processes, and their inhibition can be beneficial in conditions like osteoporosis and estrogen-dependent cancers.
Antitubercular Activity
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a continuous need for new antitubercular agents. The 1,2,4-triazolo derivatives have shown potential as antitubercular agents, which could be a significant breakthrough in treating this persistent disease .
Drug Design and Discovery
The diverse pharmacological activities associated with 1,2,4-triazolo derivatives make them an excellent template for drug design and discovery. Their structural features allow for a high degree of modification, which can be exploited to develop new drugs with targeted actions for multifunctional diseases .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O2/c1-10-2-4-12(20)7-14(10)22-16(26)8-25-18(27)24-9-21-15-6-11(19)3-5-13(15)17(24)23-25/h2-7,9H,8H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAROGSPWYSKSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.